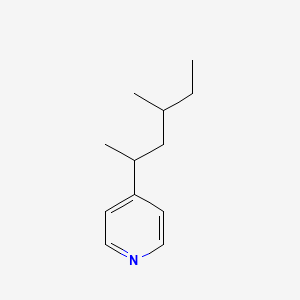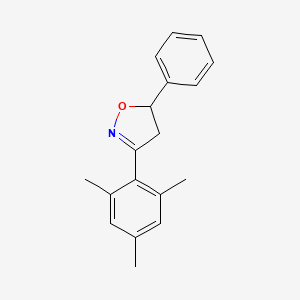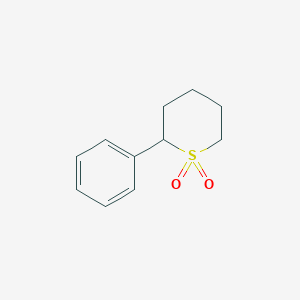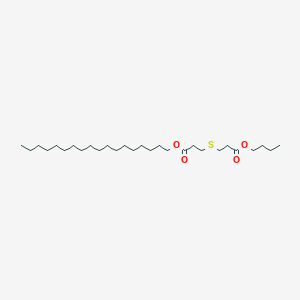
Butyl octadecyl 3,3'-sulfanediyldipropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl octadecyl 3,3’-sulfanediyldipropanoate is a chemical compound with the molecular formula C28H54O4S. It contains a total of 86 bonds, including 32 non-hydrogen bonds, 2 multiple bonds, 28 rotatable bonds, 2 double bonds, 2 ester groups (aliphatic), and 1 sulfide group
Méthodes De Préparation
The preparation of Butyl octadecyl 3,3’-sulfanediyldipropanoate involves several synthetic routes and reaction conditions. One common method involves the esterification of octadecyl alcohol with 3,3’-sulfanediyldipropanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Butyl octadecyl 3,3’-sulfanediyldipropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group can lead to the formation of sulfoxides or sulfones .
Applications De Recherche Scientifique
Butyl octadecyl 3,3’-sulfanediyldipropanoate has a wide range of scientific research applications. In chemistry, it is used as a stabilizer for polymers due to its antioxidant properties. In biology, it has been studied for its potential antimicrobial activity. In medicine, it is being explored for its potential use in drug delivery systems, particularly in the form of nanosponges for topical applications . In industry, it is used as an additive in lubricants and as a plasticizer in the production of flexible plastics .
Mécanisme D'action
The mechanism of action of Butyl octadecyl 3,3’-sulfanediyldipropanoate involves its interaction with molecular targets and pathways. As an antioxidant, it works by scavenging free radicals and preventing oxidative damage to polymers and biological molecules. The sulfide group in its structure plays a crucial role in its antioxidant activity by undergoing redox reactions that neutralize reactive oxygen species .
Comparaison Avec Des Composés Similaires
Butyl octadecyl 3,3’-sulfanediyldipropanoate can be compared with other similar compounds, such as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate). These compounds also exhibit antioxidant properties and are used as stabilizers in polymers. Butyl octadecyl 3,3’-sulfanediyldipropanoate is unique due to its sulfide group, which enhances its antioxidant activity and provides additional chemical stability .
Propriétés
Numéro CAS |
23449-98-1 |
|---|---|
Formule moléculaire |
C28H54O4S |
Poids moléculaire |
486.8 g/mol |
Nom IUPAC |
butyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate |
InChI |
InChI=1S/C28H54O4S/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-32-28(30)22-26-33-25-21-27(29)31-23-6-4-2/h3-26H2,1-2H3 |
Clé InChI |
FJTRJBKNALSVAX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


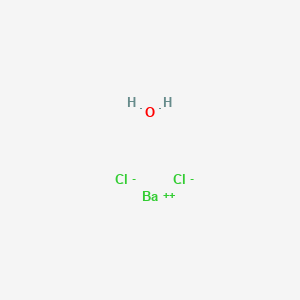

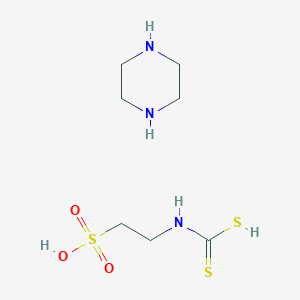
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)



